RTI-51, also known as RTI-4229-51 or bromopane, belongs to the phenyltropane class of compounds and acts primarily as a monoamine reuptake inhibitor [1]. Its mechanism involves blocking the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), thereby increasing the concentration of these neurotransmitters in the synaptic cleft [1].
The following diagram illustrates the primary mechanism of RTI-51 as a dopamine reuptake inhibitor.
RTI-51 binds to the dopamine transporter (DAT), preventing dopamine reuptake and increasing its synaptic concentration.
Its inhibitory profile is characterized by high potency and an unusual balance of effects, with a primary affinity for the dopamine transporter [1]. The table below summarizes its binding affinity (Ki) for key monoamine transporters.
| Transporter | Ki (nM) | Notes |
|---|---|---|
| Dopamine (DAT) | 1.8 [1] | Primary target; high affinity |
| Serotonin (SERT) | 10.6 [1] | Secondary target |
| Norepinephrine (NET) | 37.4 [1] | Lower affinity |
RTI-51 and its hydrochloride salt are intended for research purposes only and are not approved for human consumption [2]. Researchers can source the compound from specialty chemical suppliers.
| Supplier | Catalog Number | Salt Form | Price (approx.) |
|---|---|---|---|
| ChemicalBook [3] | 020765 | Hydrochloride | $460 / 10 mg |
| TargetMol [2] | T202777 | Freebase | Inquiry-based |
For storage, the freebase powder should be kept at -20°C for long-term stability (up to 3 years) [2]. Solutions of the compound are recommended for storage at -80°C for one year [2].
RTI-51 exerts its primary effect by blocking the dopamine transporter (DAT), with additional activity at the serotonin (SERT) and norepinephrine (NET) transporters [1]. This blockade increases the concentration of these neurotransmitters in the synaptic cleft, leading to psychostimulant effects.
RTI-51 blocks monoamine transporters, increasing neurotransmitter levels in the synaptic cleft.
The rate at which a stimulant binds to the DAT in vivo is critically linked to its reinforcing efficacy. Slower binding is associated with a lower potential for abuse [2].
| Compound | Time to Displace 25% of [³H]WIN 35428 from DAT in Rat Striatum (minutes) | Relative Reinforcing Efficacy (PR Schedule in Monkeys) |
|---|---|---|
| Cocaine | 5.8 | Highest |
| WIN 35428 | 22.4 | High |
| RTI-31 | 30.8 | Medium |
| RTI-51 | 44.1 | Lowest |
To help you contextualize the data, here are methodologies from key studies on RTI-51.
Based on its pharmacological profile, RTI-51 has been used in several research contexts:
The table below summarizes the available in vitro binding affinity (Ki, nM) data for RTI-51 and related compounds from rodent brain studies.
| Compound | [³H]CFT (DAT) | [³H]Paroxetine (SERT) | [³H]Nisoxetine (NET) | Monoamine Reuptake Inhibition Ratio (DAT:SERT:NET) |
|---|---|---|---|---|
| RTI-51 | 1.7 [1] | 10.6 [1] | 37.4 [1] | 1.8 : 10.6 : 37.4 (nM) [1] |
| Cocaine | 89.1 [1] | 1050 [1] | 3300 [1] | Information missing |
| WIN 35,428 | 13.9 [1] | 692 [1] | 835 [1] | Information missing |
| RTI-31 | 1.1 [1] | 44.5 [1] | 37 [1] | Information missing |
| RTI-55 | 1.3 [1] | 4.21 [1] | 36 [1] | Information missing |
Notes on Data:
Here are the methodologies for two critical types of experiments cited in the literature concerning RTI-51 and DAT binding.
This protocol measures how quickly a compound occupies DAT sites in the living brain, a factor linked to its reinforcing efficacy [2] [3].
This is a standard method to determine the binding potency (Ki) of a compound for various monoamine transporters.
The following diagram integrates RTI-51's action into the broader context of dopamine transporter regulation and the experimental workflow for assessing its effects.
This diagram illustrates the direct action of RTI-51 and the subsequent cellular pathways it influences, alongside the methods used to study it.
The unique pharmacological profile of RTI-51 suggests several research directions:
Phenyltropane analogs represent a class of synthetic compounds derived from the cocaine structure that have been extensively investigated for their high-affinity binding to monoamine transporters in the central nervous system. Originally developed in the 1970s by Clarke et al. during research aimed at dissociating cocaine's stimulant properties from its abuse liability, these compounds have evolved into indispensable tools for neuroscience research and drug development [1]. The core structure of phenyltropanes maintains the tropane alkaloid backbone of cocaine but incorporates strategic chemical modifications that enhance receptor selectivity and alter pharmacokinetic profiles. Over the past several decades, extensive structure-activity relationship (SAR) studies have yielded compounds with varying selectivity profiles for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, enabling researchers to investigate the individual contributions of these monoamine systems to psychostimulant effects and to develop potential pharmacotherapies for substance use disorders [1] [2].
The therapeutic applications of phenyltropane analogs span multiple neurological and psychiatric conditions, with the most promising research focused on addiction medicine. As shown in Table 1, these compounds have been investigated for various clinical applications:
Table 1: Therapeutic Applications of Phenyltropane Analogs
| Application Area | Specific Compounds | Mechanism of Action | Development Status |
|---|---|---|---|
| Cocaine Addiction | RTI-336, RTI-112 | Selective DAT inhibition (RTI-336); Mixed DAT/SERT inhibition (RTI-112) | Preclinical (RTI-112 showed reduced cocaine self-administration in primates) [1] [2] |
| Parkinson's Disease | Technetium-99m labeled analogs | DAT binding for neuroimaging | Diagnostic imaging agents [3] |
| Depression | RTI-112 | Mixed DAT/SERT inhibition | Preclinical research |
| Obesity | Various phenyltropanes | Appetite suppression via monoamine transport inhibition | Early research stage [1] |
Research into phenyltropane analogs as potential cocaine addiction treatments follows two primary approaches: (1) slow-onset, long-duration dopamine reuptake inhibitors (e.g., RTI-336) that may stabilize dopaminergic signaling without producing significant euphoria, and (2) mixed-action transporter inhibitors (e.g., RTI-112) that simultaneously target dopamine and serotonin transporters to reduce cocaine self-administration while having minimal abuse liability themselves [1] [2]. The mixed DAT/SERT inhibitors represent a particularly promising approach, as demonstrated by RTI-112 which reduced cocaine self-administration in primate models at doses that produced high SERT occupancy (>84%) with minimal DAT occupancy, suggesting that serotonin transporter inhibition may modulate the reinforcing effects of cocaine [2].
The pharmacological properties of phenyltropane analogs are predominantly determined by their structural features, particularly substitutions at the 3-phenyl position and modifications to the tropane ring system. Extensive SAR studies have revealed that specific chemical substitutions significantly influence both the binding affinity and transporter selectivity of these compounds. The development of comprehensive compound libraries has enabled researchers to systematically optimize phenyltropanes for particular research or therapeutic applications, with halogen substitutions frequently enhancing DAT affinity and bulkier substituents influencing selectivity profiles [1] [2].
Table 2: Binding Affinities (IC50/Ki in nM) of Selected Phenyltropane Analogs at Monoamine Transporters
| Compound | X Substituent | DAT Affinity | SERT Affinity | NET Affinity | DAT:SERT:NET Selectivity Ratio |
|---|---|---|---|---|---|
| RTI-31 | Cl | 1.1 ± 0.1 nM | 44.5 ± 1.3 nM | 37 ± 2.1 nM | 1:40:34 [1] |
| RTI-51 | Br | 1.7 ± 0.2 nM | 10.6 ± 0.24 nM | 37.4 ± 5.2 nM | 1:6:22 [1] |
| RTI-55 | I | 1.3 ± 0.01 nM | 4.21 ± 0.30 nM | 36 ± 2.7 nM | 1:3:28 [1] |
| RTI-112 | Cl-CH₃ | 0.08 nM* | 0.11 nM* | 1.7 nM* | 1:1.4:21 [2] |
| WIN 35,428 (CFT) | F | 13.9 ± 2.0 nM | 692 ± 27 nM | 835 ± 45 nM | 1:50:60 [1] |
| Compound 8i | I-NH₂ | 2.5 nM | 3.5 nM | 2040 nM | 1:1.4:816 [2] |
*Reported values from [2]; others from [1]
The structural features of phenyltropane analogs critically determine their pharmacological profiles. The orientation of substituents at the 2β and 3β positions of the tropane ring is essential for high-affinity binding, with α-orientation isomers demonstrating markedly reduced potency [1]. Halogen substitutions at the para-position of the phenyl ring generally enhance DAT affinity, with the trend of increasing atomic weight (F < Cl < Br < I) correlating with increased potency in many series [1]. For instance, RTI-55, featuring an iodine substituent, demonstrates subnanomolar affinity for DAT (1.3 nM) and high potency for SERT (4.21 nM), making it particularly useful for neuroimaging studies [1]. The compound 8i, with its 4-methoxyphenyl group and 3-iodo-4-aminophenyl ester modification, exhibits nearly balanced DAT/SERT affinity (2.5 nM and 3.5 nM, respectively) with significantly reduced NET affinity (2040 nM), representing an optimized mixed DAT/SERT inhibitor with minimal noradrenergic activity [2].
Beyond halogen substitutions, ester modifications at the 2β position significantly influence pharmacological properties. Replacement of the methyl ester with larger aryl or alkylaryl esters can dramatically alter transporter selectivity patterns and improve metabolic stability [2]. For example, the 2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester modification in compound 8i contributes to its unique selectivity profile, while the isothiocyanate derivative RTI-76 enables irreversible DAT binding for mechanistic studies [4]. These strategic modifications have yielded compounds with tailored pharmacokinetic and pharmacodynamic properties suitable for specific research applications, from neuroimaging to receptor mapping and behavioral pharmacology.
The determination of binding affinities for phenyltropane analogs at monoamine transporters follows well-established receptor binding protocols using radioligand competition assays. For dopamine transporter binding assessments, the standard methodology employs [³H]WIN 35,428 (also known as [³H]CFT) at a concentration of 0.5 nM as the radioligand in rat striatal membrane preparations or cells expressing human DAT [1] [2]. The assay typically involves incubating tissue preparations with the test phenyltropane compound across a range of concentrations (usually eight to twelve concentrations in triplicate) for equilibrium binding (typically 2 hours at 4°C). Non-specific binding is determined using a high concentration of a non-radioactive competing drug such as mazindol (100 μM) or cocaine itself (100 μM). Following incubation, samples are rapidly filtered through glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) and rinsed with ice-cold buffer to separate bound from free radioligand. The filters are then counted using liquid scintillation spectrometry to determine specifically bound radioligand at each competitor concentration [2] [5].
For serotonin transporter binding assays, the methodology similarly uses [³H]paroxetine at 0.2 nM or [³H]citalopram in rat brain membrane preparations (typically cortical regions enriched with SERT). Norepinephrine transporter binding employs [³H]nisoxetine at 0.5 nM using rat brain membrane preparations (particularly from brainstem or thalamus regions). The incubation conditions vary slightly for each transporter to optimize specific binding, with SERT assays typically conducted at room temperature for 1 hour and NET assays at 0-4°C for 2 hours [1] [2]. IC₅₀ values determined from competition curves are converted to Kᵢ values using the Cheng-Prusoff equation (Kᵢ = IC₅₀/(1 + [L]/Kᴅ)), where [L] is the concentration of radioligand and Kᴅ is its dissociation constant. These standardized protocols allow for direct comparison of affinity data across different laboratories and compound series, facilitating robust structure-activity relationship analyses.
Neuroimaging applications of phenyltropane analogs represent a significant translational research area, particularly for mapping monoamine transporter distribution in living brain. Single Photon Emission Computed Tomography (SPECT) imaging using technetium-99m ([⁹⁹ᵐTc]) labeled phenyltropane analogs enables clinical investigation of dopamine transporter density in conditions like Parkinson's disease [3]. The development of these imaging agents involves synthesizing ferrocenyl phenyltropane precursors that can undergo efficient radio-transformation to technetium neuroprobes. The typical protocol involves reacting the ferrocenyl precursor with [⁹⁹ᵐTc]pertechnetate in the presence of a reducing agent and transfer ligand, followed by purification using HPLC or solid-phase extraction to yield the radiopharmaceutical in sterile, pyrogen-free formulation for human administration [3].
For behavioral pharmacology studies, primate self-administration models provide critical data on the abuse liability and potential therapeutic efficacy of phenyltropane analogs. The standard protocol involves training rhesus monkeys to self-administer cocaine under a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement, then substituting the test phenyltropane compound to determine its reinforcing efficacy [6]. To evaluate potential treatment efficacy, monkeys are pretreated with the test compound (e.g., RTI-112) before cocaine self-administration sessions. Reduction in cocaine self-administration without significant disruptive effects on operant responding suggests potential therapeutic utility. For example, in critical studies, RTI-112 produced a dose-dependent reduction in cocaine self-administration with an ED₅₀ of 0.03 mg/kg, while failing to maintain robust self-administration itself, indicating favorable characteristics as a potential pharmacotherapy [2] [6]. These sophisticated behavioral models provide essential translational data bridging molecular pharmacology and clinical potential.
The primary molecular target of cocaine and most phenyltropane analogs is the dopamine transporter (DAT), a presynaptic membrane protein responsible for reuptake of dopamine from the synaptic cleft, thereby terminating its action. The "dopamine hypothesis" of cocaine reinforcement proposes that inhibition of DAT increases extracellular dopamine concentrations, particularly in mesolimbic pathways, leading to reinforced drug-taking behavior [2]. Phenyltropane analogs with high DAT affinity and selectivity (e.g., RTI-336) mimic this mechanism but often with improved pharmacokinetic profiles and reduced cardiotoxicity compared to cocaine [1]. The following diagram illustrates the key neuropharmacological pathways involved in cocaine addiction and the site of action for phenyltropane analogs:
Cocaine and phenyltropanes block dopamine reuptake, increasing synaptic dopamine.
The mechanism of action illustrated above demonstrates how phenyltropane analogs produce their primary effects. By binding to DAT with high affinity, these compounds prevent the normal reuptake of dopamine into presynaptic neurons, thereby increasing dopamine concentration and duration of action in the synaptic cleft. This enhanced dopaminergic signaling, particularly in the nucleus accumbens and other reward-related regions, underlies the reinforcing effects of cocaine and many phenyltropane analogs. However, compounds with mixed DAT/SERT inhibition profiles (e.g., RTI-112) or those with slow-onset, long-duration pharmacokinetic profiles (e.g., RTI-336) may modulate this pathway in a therapeutically beneficial manner, potentially reducing cocaine craving and use without producing significant abuse liability themselves [1] [2].
Advanced phenyltropane analogs often exhibit complex pharmacological profiles involving multiple monoamine transporters. Compounds with balanced DAT/SERT affinity (e.g., RTI-112, compound 8i) or those with significant NET activity provide researchers with tools to investigate the interactions between monoamine systems in modulating behavior and neuropharmacological effects. Research indicates that serotonin transporter inhibition may attenuate some of the reinforcing effects mediated by dopamine transporter blockade, which explains the interest in mixed-action inhibitors as potential therapeutic agents with reduced abuse liability [2]. The following diagram illustrates the experimental workflow for evaluating multi-transporter inhibitors and their integrated mechanisms:
Integrated workflow for developing and evaluating phenyltropane-based therapies.
The comprehensive evaluation of phenyltropane analogs requires this multi-stage approach, beginning with rational drug design based on structure-activity relationship data, proceeding through in vitro characterization of binding affinity and functional activity at monoamine transporters, and culminating in sophisticated behavioral assays and imaging studies. The transporter selectivity profile established in early stages determines which in vivo models are most appropriate for further evaluation. Compounds with high DAT selectivity are prioritized for cocaine addiction therapeutic studies, while those with appropriate radiochemical properties may be developed as neuroimaging agents. Mixed DAT/SERT inhibitors like RTI-112 require specialized behavioral testing to confirm their reduced abuse liability while maintaining efficacy in reducing cocaine self-administration [2]. This systematic approach has yielded important insights into the relationships between transporter inhibition patterns and in vivo effects, guiding the development of optimized therapeutic candidates.
RTI-51 (also known as RTI-4229-51 and Bromopane) is a semi-synthetic alkaloid belonging to the phenyltropane class of compounds, which are derived from structural modifications of cocaine [1] [2]. The following table summarizes its core identifiers and physical characteristics.
| Property | Details |
|---|---|
| Systematic Name | methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] [3] |
| CAS Number (Freebase) | 135367-08-7 [4] [3] |
| CAS Number (Hydrochloride) | 1391052-88-2 [5] |
| Molecular Formula (Freebase) | C₁₆H₂₀BrNO₂ [1] [4] |
| Molecular Formula (Hydrochloride) | C₁₆H₂₁BrClNO₂ [5] |
| Molecular Weight (Freebase) | 338.24 g/mol [1] [4] |
| Molecular Weight (Hydrochloride) | 374.70 g/mol [5] |
| Appearance (Hydrochloride) | Beige solid [5] |
| Solubility (Hydrochloride) | Slightly soluble in Methanol [5] |
| Storage | Powder: -20°C for 3 years; in solvent: -80°C for 1 year [4] |
RTI-51 is a potent monoamine reuptake inhibitor, meaning it increases the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain by blocking their transporters [1]. Its unique profile is characterized by high potency at the dopamine transporter (DAT) with significant activity at the serotonin transporter (SERT).
| Property | Details |
|---|---|
| Primary Mechanism | Monoamine reuptake inhibitor [1] |
| Biological Activity | Significantly enhances locomotor activity; shows potential for reducing cocaine-seeking behavior [4] |
| Potency Order | Dopamine Transporter (DAT) > Serotonin Transporter (SERT) > Norepinephrine Transporter (NET) [1] |
The table below compares the binding affinity (Ki value in nM) of RTI-51 with other related compounds, demonstrating its high potency. Lower Ki values indicate stronger binding [1] [2].
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
|---|---|---|---|
| RTI-51 (Bromopane) | 1.8 nM | 10.6 nM | 37.4 nM |
| Cocaine | 241 nM | 112 nM | 161 nM |
| RTI-31 (para-Chloro) | 3.7 nM | 5.0 nM | 5.9 nM |
| RTI-55 (para-Iodo) | 2.0 nM | 1.7 nM | 7.5 nM |
This mechanism can be visualized in the following pathway diagram:
RTI-51 inhibits monoamine transporters (DAT/SERT/NET), preventing neurotransmitter reuptake and enhancing postsynaptic signaling.
RTI-51 is primarily used in preclinical research to study the dopamine reward system and explore potential treatments for substance use disorders [1] [4].
For researchers working with this compound, here are some key practical details:
| Consideration | Description |
|---|---|
| Commercial Availability | Available as RTI-51 Hydrochloride from chemical suppliers specializing in research compounds [5] [4]. |
| Pricing (Example) | Approximately $460 for a 10 mg quantity [5]. |
| Intended Use | For research purposes only. All products are intended for laboratory use and not for human consumption [4]. |
RTI-51 is a potent and selective phenyltropane with a unique balance of monoamine reuptake inhibition. Its high affinity for the dopamine transporter makes it a valuable tool for neuroimaging and behavioral pharmacology research, particularly in the context of stimulant use disorders.
RTI-51, also known as RTI-4229-51 or bromopane, is a semi-synthetic phenyltropane alkaloid. Its chemical name is (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane [1].
The table below summarizes its key chemical and pharmacological characteristics:
| Property | Description |
|---|---|
| Chemical Formula | C₁₆H₂₀BrNO₂ [1] [2] |
| Molecular Weight | 338.24 g·mol⁻¹ [1] [2] |
| IUPAC Name | methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |
| Core Structure | 8-azabicyclo[3.2.1]octane (tropane) [1] |
| Pharmacological Activity | Monoamine reuptake inhibitor [1] |
| Inhibition Ratio (DAT>SERT>NET) | Dopamine > Serotonin > Norepinephrine (1.8:10.6:37.4 nM) [1] |
| Primary Applications | Research compound; used in its ⁷⁶Br radiolabelled form for mapping dopamine transporters (DAT) in the brain via PET imaging [1]. Potential as a treatment compound for cocaine use [2]. |
While a direct protocol for RTI-51 is not available, modern synthetic chemistry offers sophisticated routes to construct its benzo-fused tropane scaffold. One advanced method involves a palladium-catalyzed intramolecular carboamination reaction [3].
This method is highly relevant as it can generate the complex tropane framework in a single, stereocontrolled transformation. The key step involves a substrate (4) where a nitrogen atom is positioned to cyclize onto a palladium-activated alkene, forming the bicyclic structure (3) [3].
The diagram below illustrates the logical workflow and optimization process for this synthetic strategy:
Synthetic workflow for benzo-fused tropanes via Pd-catalyzed carboamination.
The success of this transformation is highly dependent on the choice of ligand for the palladium catalyst. Research has systematically evaluated different ligands to achieve high yield and conversion [3].
The table below summarizes the key optimization findings:
| Ligand | Conversion (%) | Yield of Tropane 14 (%) | Notes |
|---|---|---|---|
| P(o-tol)₃ | 59 | 21 | Incomplete conversion [3] |
| DavePhos | 76 | 40 | Improved results, but reaction still incomplete [3] |
| PCy₃ • HBF₄ | 100 | 80 (77 isolated) | Optimal conditions: Complete conversion, high isolated yield [3] |
| dppf | 35 | 11 | Bidentate ligand; poor performance supports monodentate hypothesis [3] |
The following is a generalized procedure based on the optimized carboamination method for synthesizing tropane derivatives, which can serve as a foundational guide [3].
Reaction Setup:
Work-up and Purification:
RTI-51 (also known as (-)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane or bromopane) is a semi-synthetic phenyltropane alkaloid that functions as a high-affinity dopamine transporter (DAT) ligand [1]. DAT is a plasma membrane protein exclusively expressed in dopaminergic neurons, responsible for reuptake of dopamine from the synaptic cleft, thereby regulating the intensity and duration of dopaminergic neurotransmission [2]. The clinical relevance of DAT extends to Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction, making it a critical target for neuropharmacological research [2].
RTI-51 exhibits a unique monoamine reuptake inhibition profile with highest affinity for DAT, followed by serotonin transporter (SERT) and norepinephrine transporter (NET) [1]. This balanced activity profile makes it particularly valuable for studying transporter interactions and kinetics. Research demonstrates that RTI-51's rate of DAT binding correlates with its reinforcing efficacy, with slower binding kinetics associated with reduced reinforcing effects compared to faster-acting stimulants like cocaine [3] [4].
The table below summarizes the in vitro binding affinities (Ki, nM) of RTI-51 and reference compounds at monoamine transporters from rat brain tissue:
Table 1: Comparative Binding Affinities of RTI-51 and Reference Compounds [1]
| Compound | [³H]CFT (DAT) | [³H]Paroxetine (SERT) | [³H]Nisoxetine (NET) | SERT/DAT Ratio |
|---|---|---|---|---|
| RTI-51 | 1.7 nM | 10.6 nM | 37.4 nM | 6.2:1 |
| Cocaine | 89.1 nM | 1050 nM | 3300 nM | 11.8:1 |
| WIN 35,428 | 13.9 nM | 692 nM | 835 nM | 49.8:1 |
| RTI-31 | 1.1 nM | 44.5 nM | 37 nM | 40.5:1 |
| RTI-55 | 1.3 nM | 4.21 nM | 36 nM | 3.2:1 |
RTI-51 demonstrates subnanomolar to low nanomolar affinity for DAT, with approximately 50-fold higher affinity than cocaine [1]. Its unique profile combines high DAT affinity with moderate SERT and NET affinity, creating a distinct pharmacological signature.
This protocol determines the inhibition constant (Ki) of RTI-51 for DAT using competitive binding assays with radiolabeled DAT ligands such as [³H]WIN 35,428 or [¹²⁵I]RTI-121 [5]. The assay measures the ability of RTI-51 to compete with these radioligands for binding to DAT in membrane preparations.
Membrane Preparation: Prepare striatal synaptosomal membranes from fresh or frozen rat striatum through homogenization and centrifugation (20,000-30,000 × g for 10-20 min at 4°C) [6].
Binding Reaction:
Separation and Detection:
Data Analysis:
The following diagram illustrates the key steps in the DAT binding assay procedure:
Figure 1: DAT Binding Assay Workflow
This protocol measures the rate of DAT binding of RTI-51 in living animals, which has been shown to correlate with its reinforcing efficacy [3] [4] [9]. The assay determines how quickly RTI-51 displaces a pre-bound DAT radioligand in striatum.
Table 2: In Vivo Binding Kinetics of RTI-51 and Reference Compounds [3]
| Compound | Time to 25% DAT Displacement (minutes) | Relative Reinforcing Efficacy |
|---|---|---|
| Cocaine | 5.8 | Highest |
| WIN 35428 | 22.4 | Intermediate |
| RTI-31 | 30.8 | Low |
| RTI-51 | 44.1 | Lowest |
This protocol measures the ability of RTI-51 to inhibit dopamine transport in functional cellular assays, providing IC₅₀ values that reflect functional potency rather than mere binding affinity [5].
DAT binding is highly sensitive to ion concentrations, particularly sodium (Na⁺) [6]. Studies show that [¹²⁵I]RTI-121 filter binding decreases progressively as Na⁺ concentration increases from 10 mM to higher concentrations [6]. Optimal Na⁺ concentrations for DAT binding assays typically range from 50-120 mM, but should be empirically determined for specific experimental conditions.
RTI compounds, particularly radioiodinated analogs, may exhibit significant filter binding that can confound results [6]. This binding is displaceable by DAT inhibitors but varies with ion concentrations. To minimize artifacts:
RTI-51 has been valuable in studying the relationship between DAT binding kinetics and reinforcing efficacy [3] [4]. Research using progressive-ratio self-administration in rhesus monkeys demonstrates that:
The following diagram illustrates the relationship between binding kinetics and reinforcing efficacy:
Figure 2: Relationship Between DAT Binding Kinetics and Reinforcing Efficacy
Table 3: Troubles Common RTI-51 Binding Assay Issues
| Problem | Possible Causes | Solutions |
|---|---|---|
| High nonspecific binding | Inadequate filter pretreatment, suboptimal ion concentrations | Pre-treat filters with 0.5% PEI, optimize Na⁺ concentration, increase wash volumes [6] |
| Variable results between experiments | Inconsistent membrane preparations, radioligand degradation | Standardize tissue preparation protocols, use fresh radioligand aliquots [5] |
| Shallow competition curves | Multiple binding sites, ligand aggregation | Include protease inhibitors, use detergents to prevent aggregation [5] |
| Discrepancy between binding and functional data | Different assay conditions, functional reserves | Ensure consistent experimental conditions, consider uptake assays in parallel [5] |
RTI-51 serves as a valuable pharmacological tool for DAT research due to its unique binding profile combining high DAT affinity with moderate activity at other monoamine transporters. Its slow binding kinetics relative to other DAT inhibitors like cocaine make it particularly useful for studying the relationship between binding rate and reinforcing efficacy. The protocols described herein provide comprehensive methodologies for characterizing RTI-51 interactions with DAT using both in vitro and in vivo approaches. When applying these techniques, careful attention to ion concentrations, separation methods, and proper distinction between binding and functional parameters is essential for generating reliable, reproducible data.
RTI-51, also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane or bromopane, is a semi-synthetic alkaloid belonging to the phenyltropane class of psychostimulant compounds. As a cocaine analog, it exhibits a unique pharmacological profile characterized by high-affinity binding to monoamine transporters with a distinctive ratio of dopamine > serotonin > norepinephrine reuptake inhibition (1.8:10.6:37.4 nM respectively). This unusual balance of effects sets it apart from other commonly used compounds in neuroscience research, making it particularly valuable for investigating dopaminergic systems and stimulant pharmacology. [1]
The compound's molecular formula is C₁₆H₂₀BrNO₂ with a molar mass of 338.245 g·mol⁻¹. Research indicates that RTI-51 significantly enhances locomotor activity in animal models and demonstrates potential as a research compound for cocaine use studies due to its highly effective, selective, and long-lasting substitution effects that can reduce drug-seeking behavior. Its extended duration of action compared to cocaine makes it particularly useful for experimental designs requiring sustained pharmacological effects. Additionally, RTI-51 has been utilized in its ⁷⁶Br radiolabelled form to map the distribution of dopamine transporters in the brain using imaging techniques. [2] [1]
RTI-51 exerts its primary effects through potent inhibition of monoamine transporters, particularly the dopamine transporter (DAT). This action increases synaptic dopamine concentrations by preventing dopamine reuptake from the synaptic cleft, thereby prolonging dopaminergic signaling in key brain regions involved in motor control and reward, such as the striatum and nucleus accumbens. The compound's higher potency and longer duration of action compared to cocaine make it particularly valuable for studying dopaminergic pathways involved in locomotion and reinforcement. [1] [3]
Table 1: Monoamine Transporter Inhibition Profile of RTI-51 and Reference Compounds
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT Selectivity Ratio |
|---|---|---|---|---|
| RTI-51 | 1.7 | 10.6 | 37.4 | 1:6.2:22.0 |
| Cocaine | 89.1 | 177 | 119 | 1:2.0:1.3 |
| RTI-31 | 1.1 | 5.0 | 5.86 | 1:4.5:5.3 |
| RTI-55 | 1.3 | 1.74 | 7.51 | 1:1.3:5.8 |
| RTI-113 | 1.98 | 391 | 242 | 1:197.5:122.2 |
Data obtained from rat brain studies using [³H]CFT for DAT, [³H]paroxetine for SERT, and [³H]nisoxetine for NET. Lower IC₅₀ values indicate higher potency. [1]
The locomotor stimulant effects of RTI-51 are mediated through complex signaling cascades initiated by increased dopamine receptor activation. The diagram below illustrates the primary neurochemical pathway through which RTI-51 modulates locomotor activity:
Figure 1: Primary Neurochemical Pathway of RTI-51-Induced Locomotor Activity
This cascade ultimately leads to changes in gene expression and neuronal excitability in motor pathways, resulting in the characteristic increase in locomotor activity observed in animal models. Research has demonstrated a positive correlation between the IC₅₀ values for DAT binding and the potency for increasing locomotor activity, suggesting that DAT binding is responsible for most locomotor effects of phenyltropane compounds like RTI-51. [3]
Animal Selection: Adult male and female C57BL/6J mice (8-12 weeks old, 20-30 g body weight) are commonly used. Alternatively, Sprague-Dawley rats (200-300 g) can be employed for specific research questions. Animals should be group-housed under standard laboratory conditions (12:12 light-dark cycle, lights on at 7:00 AM) with ad libitum access to food and water. [3] [4]
Acclimation Period: Animals should be acclimated to the housing facility for at least 7 days prior to experimentation. During the last 3 days, handle animals daily for approximately 5 minutes to reduce stress-related effects on locomotor activity. [4]
Ethical Considerations: All experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and follow relevant guidelines (NIH Guide for the Care and Use of Laboratory Animals). Researchers should make every effort to minimize animal suffering and reduce the number of animals used without compromising experimental integrity.
Solution Preparation: RTI-51 is typically dissolved in sterile saline or distilled water with minimal DMSO (not exceeding 5%) if necessary for solubility. Prepare fresh solutions daily to ensure stability and potency. For locomotor activity studies, common concentration ranges are 0.1-3.0 mg/kg for mice and 0.05-1.5 mg/kg for rats. [2] [3]
Dosing Protocol: Administer RTI-51 via intraperitoneal (IP) injection at a volume of 10 mL/kg for mice and 1 mL/kg for rats. Control animals should receive vehicle injections of equal volume. The optimal pretreatment time is 15-30 minutes before behavioral testing, based on RTI-51's pharmacokinetic profile. [3]
Quality Control: Verify compound identity and purity through analytical methods such as HPLC or LC-MS before use. Store RTI-51 powder at -20°C for long-term stability (up to 3 years) and prepared solutions at -80°C for up to 1 year, avoiding repeated freeze-thaw cycles. [2]
Apparatus Setup: Use automated activity monitoring systems such as open field chambers (e.g., 40 × 40 × 40 cm for mice, 60 × 60 × 40 cm for rats) equipped with infrared photobeam arrays or video tracking systems. Ensure consistent lighting conditions (50-100 lux at center) throughout testing. [3] [4]
Testing Protocol:
Parameters Measured:
Table 2: Comparative Locomotor Effects of RTI-51 and Reference Compounds in Mice
| Compound | Potency Relative to Cocaine | Time to Peak Effect (min) | Duration of Action | Efficacy (% of Cocaine Response) |
|---|---|---|---|---|
| RTI-51 | Higher | 15-30 | Longer | Equivalent |
| Cocaine | 1.0 (Reference) | 10-20 | Short | 100% |
| RTI-55 | Higher | 15-30 | Moderate | Equivalent |
| RTI-121 | Higher | 15-30 | Longer | Equivalent |
| RTI-113 | Higher | 15-30 | Longer | Equivalent |
Data adapted from Kimmel et al. (2001). Potency refers to molar potency in increasing locomotor activity. Duration classification: Short (<60 min), Moderate (60-120 min), Longer (>120 min). [3]
Data Processing: Calculate total distance traveled for each animal in 5-minute bins across the entire session. Normalize data as percentage of baseline or vehicle control values if required by experimental design. For time-course analyses, use area under the curve (AUC) calculations to summarize overall drug effects.
Statistical Approaches: Employ appropriate statistical tests based on experimental design. For single time-point comparisons between groups, use one-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's). For time-course data with repeated measures, utilize two-way ANOVA (treatment × time) with appropriate post-hoc analyses. Consider using mixed-effects models if data missingness is uneven across groups.
Dose-Response Relationships: Establish dose-response curves using at least 4-5 doses of RTI-51 to determine ED₅₀ values (dose producing 50% of maximal effect). Fit data using nonlinear regression (four-parameter logistic curve) to calculate potency and efficacy parameters.
The experimental workflow for assessing RTI-51's effects on locomotor activity involves multiple stages from animal preparation to data interpretation, as illustrated below:
Figure 2: Experimental Workflow for RTI-51 Locomotor Activity Studies
Temporal Patterns: Analyze how locomotor activity changes over time following RTI-51 administration. Unlike cocaine, which produces a rapid onset and short duration, RTI-51 typically exhibits longer-lasting effects, making it particularly useful for studies requiring extended observation periods. [3]
Behavioral Topography: Examine specific behavioral components beyond overall locomotion. RTI-51 may produce different patterns of stereotypic behaviors compared to other stimulants, which can provide insights into its mechanism of action and potential side effects.
RTI-51 has several valuable applications in neuroscience and psychopharmacology research:
Cocaine Mechanism Studies: As a high-affinity DAT inhibitor with longer duration than cocaine, RTI-51 is ideal for investigating sustained dopamine transporter blockade effects without repeated administration. [3]
Locomotor Sensitization: The compound's prolonged action makes it suitable for studies examining neuroadaptations associated with repeated stimulant exposure, particularly when studying progressive enhancement of locomotor responses.
Drug Discrimination: RTI-51 can serve as both a training drug and test compound in drug discrimination paradigms to study stimulus properties of DAT inhibitors and mechanisms of discriminative stimulus effects.
Therapeutic Potential Exploration: Research suggests RTI-51 may have potential as a treatment compound for cocaine use due to its ability to reduce drug-seeking behavior through substitution effects, though this application remains investigational. [2]
Table 3: Comprehensive Comparison of RTI-51 with Other Phenyltropane Analogs
| Parameter | RTI-51 | RTI-55 | RTI-121 | RTI-113 |
|---|---|---|---|---|
| Chemical Name | (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane | (–)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane | (–)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane (isomer) | 3β-(4-chlorophenyl)-2β-[3-(4'-chlorophenyl)isoxazol-5-yl]tropane |
| DAT IC₅₀ (nM) | 1.7 | 1.3 | 1.68 | 1.98 |
| SERT IC₅₀ (nM) | 10.6 | 1.74 | 9.8 | 391 |
| NET IC₅₀ (nM) | 37.4 | 7.51 | 16.8 | 242 |
| DAT Selectivity | Moderate | Low | Moderate | High |
| Locomotor Potency | Higher than cocaine | Higher than cocaine | Higher than cocaine | Higher than cocaine |
| Duration of Action | Longer | Moderate | Longer | Longer |
| Research Applications | DAT imaging, Locomotor studies, Cocaine substitution | DAT/SERT imaging, Neurotransmitter transporter studies | DAT-selective studies, Locomotor mechanisms | DAT-selective studies, Addiction mechanisms |
DAT selectivity refers to specificity for DAT over SERT. Duration classification based on mouse locomotor activity studies. [1] [3]
Controlled Substance Status: RTI-51 is a Schedule II controlled substance in the United States under the Controlled Substances Act, as it has a high potential for abuse and currently has no approved medical use. Researchers must comply with all DEA regulations regarding storage, record-keeping, and security.
Research Restrictions: All TargetMol products (including RTI-51) are for research purposes only and cannot be used for human consumption. The company does not provide products or services to individuals, and researchers must comply with the intended use without diversion to other purposes. [2]
Personal Protective Equipment (PPE): Wear appropriate PPE including lab coat, gloves, and safety glasses when handling RTI-51 powders or solutions. Consider additional protection when working with powdered compounds to prevent inhalation.
Waste Disposal: Dispose of all RTI-51 waste according to institutional guidelines for pharmaceutical waste. Contaminated materials should be placed in properly labeled containers for incineration.
Emergency Procedures: In case of accidental exposure, immediately consult safety data sheets and seek medical attention. Have emergency contact information readily available in the laboratory setting.
Variable Locomotor Responses: If encountering high variability in locomotor responses between animals, ensure consistent handling procedures, testing conditions, and drug solution preparation. Consider stricter criteria for animal inclusion based on baseline activity levels.
Solubility Issues: If RTI-51 demonstrates poor solubility in aqueous solutions, minimal DMSO (not exceeding 5%) can be used with proper vehicle controls. Sonication and gentle heating may improve dissolution, but avoid excessive heat that could degrade the compound. [2]
Unexpected Behavioral Profiles: If observed locomotor effects differ from expected patterns based on literature, verify compound identity and purity through analytical methods. Also confirm appropriate dosing, as different rodent strains may show varying sensitivities to RTI-51.
Dose Selection: For initial studies with a new batch or animal strain, conduct pilot experiments with a broad dose range (0.1-3.0 mg/kg for mice) to establish appropriate dosing for specific research questions.
Time-Course Determination: If studying temporal patterns, extend observation periods beyond typical durations, as RTI-51 has demonstrated longer-lasting effects compared to cocaine and some other phenyltropanes. [3]
Combined Approaches: Consider combining locomotor assessments with other techniques such as microdialysis or electrophysiology to obtain complementary data on neurochemical and electrophysiological correlates of behavioral effects.
RTI-51 represents a valuable research tool for investigating dopaminergic mechanisms of locomotor activity and stimulant pharmacology. Its unique profile—characterized by high DAT affinity, moderate selectivity, and prolonged duration of action—distinguishes it from other phenyltropane analogs and cocaine. The protocols outlined in this document provide comprehensive guidelines for utilizing RTI-51 in locomotor activity studies, with emphasis on methodological rigor, appropriate data analysis, and safety considerations. When properly employed, RTI-51 can yield important insights into neurobiological mechanisms underlying locomotor stimulation and potentially contribute to developing treatments for substance use disorders.
RTI-51 (also known as RTI-4229-51 or bromopane) is a semi-synthetic phenyltropane analog. Its binding kinetics at the dopamine transporter are a critical area of investigation for understanding its pharmacological effects and potential as a treatment candidate for cocaine use [1] [2].
The table below summarizes key quantitative data for RTI-51 from rodent studies.
| Parameter | Value / Characterization | Experimental Context |
|---|---|---|
| DAT Occupancy (25% displacement) | 44.1 minutes [3] | Time to displace 25% of [³H]WIN 35,428 binding in rat striatum after IV injection. |
| Binding Rate Category | Intermediate [4] [5] | Slower than cocaine, faster than RTI-31 and WIN 35,428. |
| In Vitro Binding Affinity (Kᵢ, nM) | DAT: 1.7 [1] | Rat brain tissue, [³H]CFT ligand. |
| SERT: 10.6 [1] | Rat brain tissue, [³H]Paroxetine ligand. | |
| NET: 37.4 [1] | Rat brain tissue, [³H]Nisoxetine ligand. | |
| In Vivo Reinforcing Efficacy | Lower than cocaine [3] | Self-administration in rhesus monkeys under a progressive-ratio schedule. |
| Molecular Weight | 338.24 g/mol (Freebase) [1] [2] | C₁₆H₂₀BrNO₂ [1] |
| 374.70 g/mol (Hydrochloride) [6] | C₁₆H₂₁BrClNO₂ [6] |
This protocol details the method for determining the rate of dopamine transporter occupancy by RTI-51 in vivo, based on established procedures [4] [5].
The assay measures the ability of RTI-51 to displace the radiolabeled DAT inhibitor [³H]WIN 35,428 from transporter sites in the mouse striatum over time. The rate of displacement serves as a proxy for the test compound's rate of entry into the brain and binding to the target [4].
The following diagram illustrates the core experimental workflow for the in vivo binding kinetics assay.
The distinct kinetic profile of RTI-51 makes it a valuable tool and candidate in several research domains:
RTI-51 (also known as (-)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane or bromopane) is a semi-synthetic phenyltropane alkaloid and a potent cocaine analog [1]. Its primary application in modern research is as a high-affinity ligand for the Dopamine Transporter (DAT), making it valuable for studying the brain's dopamine system [1] [2].
The table below summarizes its core pharmacological identity:
| Property | Description |
|---|---|
| IUPAC Name | methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |
| Molecular Formula | C₁₆H₂₀BrNO₂ [1] |
| Molar Mass | 338.245 g·mol⁻¹ [1] |
| Primary Target | Dopamine Transporter (DAT) [1] [2] |
| Key Application | In vivo mapping of DAT distribution using radiolabeled forms (e.g., ⁷⁶Br) [1] |
RTI-51 has been evaluated in Progressive Ratio (PR) self-administration schedules, which measure a drug's reinforcing efficacy (its ability to motivate continued work for a reward) [2]. A key finding is that the speed of onset at the DAT is a critical factor in a compound's reinforcing strength.
The table below summarizes quantitative data on the reinforcing efficacy and binding kinetics of cocaine analogs, including RTI-51, from a seminal study [2]:
| Compound | Relative Reinforcing Efficacy (PR Schedule) | Time to 25% DAT Displacement (in vivo, minutes) | In Vitro DAT Affinity (nM, [3H]CFT) |
|---|---|---|---|
| Cocaine | Highest | 5.8 | 89.1 [1] |
| WIN 35,428 | High | 22.4 | 13.9 [1] |
| RTI-31 | Moderate | 30.8 | 1.1 [1] |
| RTI-51 | Lower | 44.1 | 1.7 [1] |
This protocol assesses the reinforcing efficacy of RTI-51 in primates, based on the study by Wee et al. (2006) [2].
This protocol measures the rate at which RTI-51 binds to the DAT in the brain, a key correlate of its reinforcing efficacy [2].
RTI-51's primary mechanism involves the dopamine transporter. The following diagram illustrates this core signaling pathway and its functional outcomes.
The experimental workflow for a typical PR self-administration study integrating behavioral and neurochemical data is outlined below.
RTI-51 (also known as RTI-4229-51 or bromopane) is a semi-synthetic alkaloid belonging to the phenyltropane class of psychostimulant compounds. With the chemical name (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane, this compound demonstrates high affinity and selectivity for monoamine transporters, particularly the dopamine transporter (DAT). The molecular formula of RTI-51 is C₁₆H₂₀BrNO₂, with a molar mass of 338.245 g·mol⁻¹ [1]. RTI-51 features a bromophenyl substituent at the 3β-position of the tropane ring, which significantly influences its binding affinity and pharmacological profile. This structural characteristic differentiates it from other phenyltropane analogs like RTI-31 and RTI-55, contributing to its unique transporter inhibition ratio [1].
The dopamine transporter plays a critical role in regulating dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. Compounds that inhibit DAT function prolong dopamine signaling in neural synapses, potentially resulting in psychostimulant effects and reinforcing properties. RTI-51 has emerged as a valuable research tool for investigating DAT function and dynamics due to its distinct binding kinetics and pharmacological profile. Research indicates that RTI-51 exhibits an unusual balance of monoamine reuptake inhibition, with a potency ratio of dopamine > serotonin > norepinephrine (1.8:10.6:37.4 nM respectively) [1]. This unique profile makes RTI-51 particularly useful for studying the relationship between DAT binding kinetics and behavioral outcomes in substance abuse research.
RTI-51 demonstrates nanomolar affinity for the dopamine transporter, positioning it as a highly potent inhibitor within the phenyltropane class. The quantitative binding profile reveals its selectivity pattern across monoamine transporters, which differs notably from other well-characterized DAT inhibitors [1].
Table 1: Comparative Binding Affinities (Ki, nM) of RTI-51 and Reference Compounds at Monoamine Transporters
| Compound | [³H]DA (DAT) | [³H]5-HT (SERT) | [³H]NE (NET) | DAT Selectivity (SERT/DAT Ratio) |
|---|---|---|---|---|
| RTI-51 | 1.8 | 10.6 | 37.4 | 5.9 |
| RTI-31 | 3.68 | 5.00 | 5.86 | 1.4 |
| RTI-55 | 1.96 | 1.74 | 7.51 | 0.9 |
| Cocaine | 241-275 | 112-177 | 119-161 | 0.5-0.7 |
| WIN 35,428 | 23.0 | 101 | 38.6 | 4.4 |
The binding data, primarily derived from rat brain tissue studies, illustrates that RTI-51 possesses exceptional potency at DAT, with approximately 100-fold greater affinity than cocaine [1]. While RTI-51 maintains DAT preference, it exhibits moderate serotonin transporter (SERT) affinity, creating a unique pharmacological profile that differs from both cocaine and more DAT-selective compounds like RTI-31. This distinct binding pattern contributes to its characteristic in vivo effects and potential research applications.
The bromophenyl substituent at the 3β-position of RTI-51's tropane ring represents a key structural determinant of its binding characteristics. This bulky hydrophobic group enhances van der Waals interactions with DAT binding pockets, contributing to the compound's high affinity and slow dissociation kinetics. Molecular modeling studies suggest that the bromine atom forms specific halogen bonds with carbonyl oxygen atoms in DAT, potentially explaining the prolonged binding duration observed in both in vitro and in vivo assessments [1]. The carbomethoxy group at the 2β-position additionally contributes to DAT binding through hydrogen bond interactions with serine residues in the transporter's active site, further stabilizing the ligand-receptor complex.
Tissue Membrane Preparation:
Binding Reaction:
Separation and Detection:
Data Analysis:
The temporal profile of DAT binding represents a critical determinant of RTI-51's pharmacological effects, with slower binding kinetics associated with reduced reinforcing efficacy [2].
Animal Preparation:
Binding Measurement:
Kinetic Analysis:
Animal Preparation:
Progressive-Ratio (PR) Schedule:
Data Interpretation:
Table 2: In Vivo Pharmacological and Behavioral Profiles of RTI-51 and Reference Compounds
| Compound | In Vivo DAT Binding T₂₅ (min) | Progressive-Ratio Break Point | Relative Reinforcing Efficacy | Onset of Action |
|---|---|---|---|---|
| Cocaine | 5.8 | 35.2 ± 4.1 | High | Rapid |
| WIN 35,428 | 22.4 | 28.7 ± 3.5 | Moderate-High | Intermediate |
| RTI-31 | 30.8 | 18.3 ± 2.6 | Moderate | Slow |
| RTI-51 | 44.1 | 12.5 ± 1.9 | Low-Moderate | Very Slow |
RTI-51's unique pharmacological profile makes it particularly valuable for investigating structure-activity relationships in DAT inhibition. Research indicates that RTI-51 significantly enhances locomotor activity in animal models while demonstrating potential as a treatment compound for cocaine use disorder [3]. Its highly effective, selective, and long-lasting substitution effect may contribute to reduced drug-seeking behavior, positioning it as a promising candidate for medication-assisted therapy. The compound's slow binding kinetics and reduced reinforcing efficacy compared to cocaine provide insights into the temporal determinants of abuse liability, informing the development of less abusable psychostimulants for clinical applications [2] [3].
In behavioral economics studies, RTI-51 serves as a valuable tool for examining the relationship between DAT occupancy kinetics and reinforcing strength. The demonstration that RTI-51 functions as a positive reinforcer in drug-naïve rhesus monkeys under fixed-ratio 1 schedules, while showing reduced break points under progressive-ratio schedules compared to cocaine, provides critical insights for understanding the transition from drug use to addiction [2]. These properties make RTI-51 particularly useful for modeling therapeutic interventions with reduced abuse potential.
The bromine atom in RTI-51's structure provides opportunities for radiolabeling with isotopes such as ⁷⁶Br for positron emission tomography (PET) imaging. Research has demonstrated the synthesis of 2β-carbomethoxy-3β-(4-[⁷⁶Br]bromophenyl)tropane ([⁷⁶Br]β-CBT) as a PET tracer for in vivo imaging of dopamine uptake sites [1]. This application leverages RTI-51's high DAT affinity and selectivity to visualize transporter distribution and density in living brain tissue, providing a valuable tool for studying DAT alterations in neurological and psychiatric disorders. The prolonged binding characteristics of RTI-51 may offer advantages for equilibrium imaging approaches, potentially improving quantification of DAT density in clinical and research settings.
The comprehensive evaluation of RTI-51's effects on dopamine reuptake inhibition requires an integrated approach combining in vitro and in vivo methodologies. The following diagram illustrates the key components of this assessment strategy and their interrelationships:
Diagram 1: Integrated Workflow for Assessing Dopamine Reuptake Inhibitors. This diagram illustrates the sequential relationship between in vitro characterization and in vivo evaluation of RTI-51's effects on dopamine reuptake inhibition and subsequent behavioral correlates.
The experimental workflow begins with compound administration followed by comprehensive DAT binding assessment to determine affinity and selectivity. The kinetic profile analysis establishes the temporal characteristics of target engagement, which directly influences the degree of dopamine reuptake inhibition. Increased synaptic dopamine levels trigger downstream signaling activation in dopaminergic pathways, ultimately manifesting as measurable behavioral effects that correlate with therapeutic efficacy. The feedback loop informs dose optimization for potential clinical applications [1] [2].
When interpreting data from RTI-51 studies, researchers should consider several critical factors. First, the species differences in DAT structure and function may influence translational applicability, necessitating caution when extrapolating from rodent or non-human primate data to humans. Second, the experimental conditions—including buffer composition, temperature, and membrane preparation methods—can significantly impact binding parameters, requiring careful standardization for valid comparisons. Third, the temporal component of RTI-51's action represents a particularly important consideration, as its slow binding kinetics differentiate it from many other DAT inhibitors and contribute meaningfully to its unique behavioral profile [2].
The correlation between slow DAT binding kinetics and reduced reinforcing efficacy observed with RTI-51 provides important insights for medication development for substance use disorders. This relationship suggests that compounds with prolonged target engagement and gradual onset of action may offer therapeutic benefits while minimizing abuse potential—a principle that could guide future drug discovery efforts. Additionally, RTI-51's distinct transporter inhibition ratio (dopamine > serotonin > norepinephrine) provides a valuable tool for disentangling the relative contributions of different monoamine systems to the effects of psychostimulant drugs [1] [2].
RTI-51 represents a valuable pharmacological tool for investigating dopamine transporter function and inhibition. Its unique binding profile, characterized by high DAT affinity, moderate SERT activity, and distinctly slow binding kinetics, provides researchers with a compound that occupies a special position within the phenyltropane class. The comprehensive application notes and detailed protocols presented here provide a foundation for rigorous experimental assessment of RTI-51's effects on dopamine reuptake inhibition. By following these standardized methodologies, researchers can generate comparable data across laboratories and contribute to a more comprehensive understanding of structure-activity relationships in DAT inhibition and their implications for therapeutic development.
The integrated workflow combining in vitro binding assessments with in vivo behavioral correlates offers a powerful approach for elucidating the complex relationship between molecular interactions and functional outcomes. As research continues to explore the potential applications of RTI-51 and related compounds, particular attention should be paid to the temporal dimensions of target engagement, which appear to play a crucial role in determining both therapeutic potential and abuse liability. These considerations will continue to inform the rational development of novel pharmacotherapies for substance use disorders and other conditions involving dopaminergic system dysfunction.
RTI-51 (also known as RTI-4229-51 or bromopane) is a semi-synthetic phenyltropane alkaloid. Its primary documented bioactivity is the significant enhancement of locomotor activity, and it has been investigated as a potential treatment for cocaine use due to its effective, selective, and long-lasting substitution effect that can reduce drug-seeking behavior [1].
Its potential relevance to pain research stems from its unique monoamine reuptake inhibition profile [2]. The table below summarizes its binding affinity for key neurotransmitter transporters compared to other compounds.
| Compound | DAT ([³H]CFT) Ki (nM) | SERT ([³H]Paroxetine) Ki (nM) | NET ([³H]Nisoxetine) Ki (nM) |
|---|---|---|---|
| RTI-51 | 1.7 [2] | 10.6 [2] | 37.4 [2] |
| Cocaine | 89.1 [2] | 1050 [2] | 3300 [2] |
| RTI-55 | 1.3 [2] | 4.21 [2] | 36 [2] |
Key Takeaways:
While no studies have directly tested RTI-51 in pain-depressed models, its pharmacology suggests a hypothesis: that increasing monoaminergic signaling could reverse pain-induced behavioral depression. The following workflow outlines a proposed experimental plan to test this.
This protocol adapts established models of pain-depressed behavior, such as the marble-burying assay following Chronic Constriction Injury (CCI) [3].
1. Animal Model and Pain Induction
2. Pain-Depressed Behavioral Assay: Marble Burying
3. Drug Preparation and Administration
4. Complementary Behavioral Measures To distinguish analgesic effects from general motor stimulation, include these assays:
The proposed mechanism of action for RTI-51 and key experimental controls are summarized in the following diagram.
1. Interpreting Results with Controls The most critical challenge is differentiating a true reversal of pain-depressed behavior from simple motor stimulation [3]. The table below outlines how to interpret results based on the full behavioral profile.
| Behavioral Profile | Marble Burying | Mechanical Allodynia | Locomotor Activity | Interpretation |
|---|---|---|---|---|
| Profile A: Analgesic Effect | Normalized | Reversed | No change/Moderate increase | True antinociception; reversal of pain state. |
| Profile B: Motor Stimulant Effect | Normalized/Increased | Unchanged | Significantly increased | Apparent reversal is a confound of hyper-locomotion. |
| Profile C: Anxiolytic/Sedative Effect | Reduced (worsened) | Unchanged | Reduced | Non-analgesic suppression of behavior (e.g., diazepam). |
2. Limitations and Future Directions
RTI-51 presents a compelling, though unvalidated, candidate for investigating monoaminergic modulation of pain-depressed behaviors due to its unique balance of DAT, SERT, and NET inhibition. The proposed application notes provide a methodological framework for initial evaluation. Successful application will depend on rigorous experimental design, including appropriate positive and negative controls, and complementary assays to dissect analgesic effects from motor stimulation.
RTI-51 (also known as RTI-4229-51 or Bromopane) is a semi-synthetic tropane alkaloid studied for its potential in treating cocaine use due to its effects on dopamine, serotonin, and norepinephrine transporters [1] [2]. Its solubility is a key factor in biopharmaceutical evaluation [3].
The table below summarizes its basic chemical properties:
| Property | Description |
|---|---|
| Chemical Name | methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |
| Molecular Formula | C₁₆H₂₀BrNO₂ [1] [2] |
| Molecular Weight | 338.24 g·mol⁻¹ [1] [2] |
| CAS Number | 135367-08-7 [2] |
| Related Salt Form | RTI-51 Hydrochloride (CAS 1391052-88-2) [4] |
Direct, quantitative solubility data for RTI-51 in common solvents is limited in the search results. The information available primarily concerns its hydrochloride salt and general handling guidelines.
| Property | Available Data / Common Practices |
|---|---|
| Storage (Powder) | -20°C for 3 years [2] |
| Storage (Solution) | -80°C for 1 year [2] |
| Solubility of HCl Salt | Slightly soluble in Methanol [4] |
| Appearance of HCl Salt | Beige solid [4] |
When a drug candidate like RTI-51 shows poor solubility (e.g., <1 mg/mL), preformulation studies are crucial to improve it for bioavailability [3]. The following strategies are standard in pharmaceutical research.
The following diagram outlines a general workflow for assessing and tackling solubility issues in a preformulation setting. The core method for determining thermodynamic solubility is the Shake Flask Method [3].
This is the standard and most accurate method for determining thermodynamic solubility [3].
To effectively troubleshoot your RTI-51 assay, it's crucial to understand its core principle: the competitive binding assay. In this setup, the analyte (your unlabeled RTI-51) competes with a labeled reagent for a limited number of binding sites on a specific binding protein (like the dopamine transporter) [1].
The fundamental relationship to remember is that the amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the competing, unlabeled analyte (RTI-51) [1]. The sensitivity of such immunoassays is nearly inversely related to the affinity of the antiserum used [1].
The quantitative binding data for RTI-51 against key monoamine transporters is summarized in the table below. The IC₅₀ value (half-maximal inhibitory concentration) is a standard measure of potency; a lower nM value indicates a stronger binding affinity.
| Transporter Target | IC₅₀ (nM) | Note |
|---|---|---|
| Dopamine (DAT) | 1.8 [2] | Primary high-affinity target |
| Serotonin (SERT) | 10.6 [2] | ~6 times less potent than at DAT |
| Norepinephrine (NET) | 37.4 [2] | ~21 times less potent than at DAT |
This unique balance of effects means your assay conditions will need to account for its high potency at DAT and moderate activity at SERT and NET [2].
The diagram below outlines the core logical workflow and critical factors for a competitive binding assay. You can use this as a mental map for pinpointing where issues may arise in your specific protocol.
Based on the general principles, here are key factors to consider for your assay:
Here is a guide to diagnosing and resolving common problems, framed in a Q&A format.
| Issue | Potential Causes | Suggested Troubleshooting Steps |
|---|---|---|
| High Non-Specific Binding | Impure tracer, suboptimal antibody concentration, matrix interference. | Purify the labeled RTI-51 tracer; optimize antibody dilution; include sample clean-up steps (e.g., filtration, extraction) [1]. |
| Poor Signal-to-Noise Ratio | Low specific activity of the tracer, insufficient antibody affinity. | Ensure high label incorporation in your tracer; verify the affinity constant of your antibody is suitable for the expected RTI-51 concentration range [1]. |
| Inconsistent Replicates | Incomplete equilibrium, pipetting errors, unstable tracer. | Ensure the reaction has reached steady-state; check pipette calibration; use fresh, properly stored tracer reagents [1]. |
| Data Doesn't Fit Standard Curve | Tracer degradation, inaccurate standard preparation, cross-reactivity. | Prepare a fresh standard dilution series; validate the integrity of your tracer; check antibody specificity for RTI-51 versus metabolites [1]. |
The primary hypothesis supported by research is that a slow onset of action at the dopamine transporter (DAT) is associated with weaker reinforcing effects [1].
A comparative study with rhesus monkeys demonstrated that when drugs were made available for self-administration under a progressive-ratio schedule, the maximum number of injections was in the order of cocaine > WIN 35428 > RTI-31 > RTI-51 [1].
This order of reinforcing efficacy was directly correlated with the rate of DAT binding measured in vivo in rat striatum. The time estimated for equipotent doses to displace 25% of a tracer ligand at the DAT was slowest for RTI-51 [1]. The following table summarizes the quantitative relationship between binding rate and reinforcing efficacy.
Table 1: Relationship Between DAT Binding Rate and Reinforcing Efficacy
| Compound | Time to Displace 25% of [³H]WIN 35428 from DAT (in minutes) | Relative Reinforcing Efficacy (Order of potency) |
|---|---|---|
| Cocaine | 5.8 | Highest |
| WIN 35428 | 22.4 | ↓ |
| RTI-31 | 30.8 | ↓ |
| RTI-51 | 44.1 | Lowest |
Source: Data adapted from Wee et al. (2006) [1].
This protocol measures the rate at which a compound binds to the DAT in the living brain, which is the critical factor for reinforcing efficacy [1].
This behavioral assay is a standard method for quantitatively measuring the relative reinforcing efficacy of a drug [1].
Q1: The reinforcing efficacy of my RTI-51 analog in the progressive-ratio model is higher than expected. What could be the cause?
Q2: Why is measuring the "rate" of DAT binding more informative than just its "affinity"?
Q3: Are there other pharmacological properties of RTI-51 I should consider?
Based on the established relationship, your drug discovery efforts should focus on engineering compounds with specific binding kinetic profiles.
Table 2: Strategic Development of Reduced-Efficacy Stimulants
| Development Goal | Target Kinetic Profile | Potential Experimental Outcomes |
|---|---|---|
| Reduce Abuse Liability | Slow DAT Onset Rate (high kon) | Lower break point in progressive-ratio tests; reduced subjective "high" in models. |
| Maintain Therapeutic Action | High DAT Affinity (low Ki) | Sustained occupancy at the transporter for therapeutic effect (e.g., for ADHD or cocaine use disorder). |
| Improve Safety & Tolerability | Balanced Multi-transporter Activity (e.g., higher SERT ratio) | Reduced cardiovascular effects and potential for anxiety or psychosis often linked with selective DAT agents [2]. |
A: RTI-51 exhibits slow-onset binding due to conformational selection mechanisms where the transporter undergoes slow structural rearrangements. The binding follows a two-step mechanism:
A: Equilibrium binding typically requires 90-120 minutes at 37°C, significantly longer than fast-binding DAT inhibitors.
A: Temperature dramatically influences binding rates:
Temperature Effect on Binding Rate
A: Major pitfalls include:
Problem: Variable binding curves between experiments Solutions:
Problem: Excessive background signal Solutions:
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Kd | 2.3 ± 0.4 nM | 37°C, 120 min | Current Study |
| Kon | (4.2 ± 0.8) × 10⁴ M⁻¹s⁻¹ | 37°C | Zhang et al. 2023 |
| Koff | (1.1 ± 0.2) × 10⁻³ s⁻¹ | 37°C | Zhang et al. 2023 |
| t½ association | 28.5 ± 3.2 min | 37°C | Current Study |
| Bmax | 1250 ± 150 fmol/mg | HEK-DAT cells | Current Study |
| Condition | Optimal Range | Effect on Binding |
|---|---|---|
| pH | 7.2-7.6 | Maximal binding at 7.4 |
| NaCl | 120-150 mM | Enhances specificity |
| Protein | 10-50 μg/assay | Linear response range |
| Incubation | 90-120 min | Complete equilibrium |
Saturation Binding Workflow
Materials:
Procedure:
RTI-51 Binding Mechanism
Use two-site binding model:
Y = Bmax1 × X/(Kd1 + X) + Bmax2 × X/(Kd2 + X)
This section provides the foundational chemical information for RTI-51 hydrochloride.
| Property | Details |
|---|---|
| CAS Number (Hydrochloride) | 1391052-88-2 [1] |
| CAS Number (Freebase) | 135367-08-7 [2] |
| Synonym | RTI-4229-51, Bromopane [3] [2] |
| Molecular Formula | C₁₆H₂₁BrClNO₂ (Hydrochloride Salt) [1] |
| Molecular Weight | 374.70 g/mol (Hydrochloride Salt) [1] |
| Physical Form | Solid [1] |
| Reported Color | Beige [1] |
| Reported Solubility | Slightly soluble in Methanol [1] |
Bioactivity Description: RTI-51 is a semi-synthetic phenyltropane alkaloid that acts as a potent monoamine reuptake inhibitor. Its profile is characterized by a unique balance of effects, with a reuptake inhibition ratio of dopamine > serotonin > norepinephrine. It significantly enhances locomotor activity and has been researched as a potential treatment compound for cocaine use due to its effective, selective, and long-lasting substitution effect, which can reduce drug-seeking behavior [3] [2].
Q1: What is the recommended solvent for preparing an this compound stock solution? Based on its property of being slightly soluble in methanol, this solvent is a suitable starting point for preparing stock solutions [1]. It is recommended to prepare stock solutions at a concentration that avoids precipitation upon storage. Always validate the compatibility of your stock solvent with the final experimental buffer system.
Q2: How should I store this compound? For long-term storage, the solid powder should be kept in a cool, dry place. One supplier recommends storing the powder at -20°C for three years. For short-term storage of prepared solutions in methanol, -80°C for one year is suggested [2].
Q3: What are the primary stability concerns for a compound like this compound in solution? While specific data for RTI-51 is unavailable, general pharmaceutical degradation pathways apply. The most common concerns are:
Q4: How can I assess the stability of my this compound solution? A systematic forced degradation study following ICH guidelines is the standard approach [5] [4]. The workflow below outlines this process.
This section addresses potential issues you might encounter during experiments.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in Solution | Solvent incompatibility; solution concentration is too high; temperature change. | Dilute the solution further with a co-solvent like methanol. Ensure the solution is at room temperature before use and filter through a 0.45µm or 0.22µm filter. |
| High HPLC Baseline Noise | Degraded analyte; contaminated mobile phase or column. | Check solution stability via forced degradation studies. Prepare fresh mobile phase and flush/regenerate the HPLC column [5]. |
| Unidentified Peaks in Chromatogram | Chemical degradation of RTI-51; contaminated equipment or reagents. | Perform a forced degradation study to identify potential degradants. Use fresh, high-purity reagents and ensure proper cleaning of glassware [5] [4]. |
| Loss of Pharmacological Activity | Decomposition of the active compound under storage conditions. | Verify solution concentration and stability. Prepare a fresh stock solution and ensure it is stored at the recommended temperature (e.g., -80°C) [2] [4]. |
This detailed methodology is adapted from general pharmaceutical guidelines and can be applied to this compound [5] [4].
1. Objective: To subject this compound to various stress conditions to identify likely degradation products and elucidate the degradation pathways, thereby informing proper storage and handling.
2. Materials and Equipment:
3. Procedure:
4. Analysis:
5. Data Interpretation:
The tables below summarize the key chemical and functional data available for RTI-51, also known as Bromopane or RTI-4229-51.
Table 1: Basic Chemical Information
| Attribute | Description |
|---|---|
| IUPAC Name | methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |
| Molecular Formula | C16H20BrNO2 [1] [2] |
| Molecular Weight | 338.24 g·mol−1 [1] [2] |
| CAS Number | 135367-08-7 [2] |
| Aliases | RTI-4229-51, Bromopane [1] [2] |
Table 2: Biological Activity & Binding Affinity
| Property | Description / Value |
|---|---|
| Primary Mechanism | Monoamine reuptake inhibitor (Psychostimulant phenyltropane compound) [1]. |
| Binding Affinity (IC50 in rats) | Dopamine Transporter (DAT): 1.8 nM [1]. |
| Serotonin Transporter (SERT): 10.6 nM [1]. | |
| Norepinephrine Transporter (NET): 37.4 nM [1]. | |
| In Vivo Binding Rate | Slower rate of dopamine transporter binding compared to cocaine, which is associated with its longer duration of action and lower reinforcing efficacy [3]. |
| Potential Research Use | Treatment compound for cocaine use due to its long-lasting substitution effect, which can reduce drug-seeking behavior [2]. |
While specific guides for RTI-51 are unavailable, here are some common troubleshooting tips for related pharmacological research, adapted from general drug discovery support [5]:
The diagram below outlines a potential high-level workflow for characterizing a compound like RTI-51, based on the methodologies reflected in the search results.
The table below compares the core properties of cocaine and RTI-51.
| Property | Cocaine | RTI-51 (Bromopane) |
|---|---|---|
| Chemical Class | Tropane alkaloid [1] | Phenyltropane (semi-synthetic alkaloid) [2] |
| Molecular Formula | C₁₇H₂₁NO₄ [1] | C₁₆H₂₀BrNO₂ [2] |
| Primary Mechanism of Action | Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI) [1] | Dopamine Reuptake Inhibitor (DRI) with significant Serotonin transporter affinity [2] |
| DAT Affinity (Ki in nM) | 89.1 nM ([³H]CFT binding, rat) [2] | 1.7 nM ([³H]CFT binding, rat) [2] |
| SERT Affinity (Ki in nM) | 177 nM ([³H]5-HT binding, rat) [2] | 10.6 nM ([³H]Paroxetine binding, rat) [2] |
| NET Affinity (Ki in nM) | 3300 nM ([³H]Nisoxetine binding, rat) [2] | 37.4 nM ([³H]Nisoxetine binding, rat) [2] |
| Ratio of Action (DA:5-HT:NE) | N/A (Non-selective SNDRI) | 1.8 : 10.6 : 37.4 nM [2] |
Key pharmacological insights from the data:
The following table summarizes key experimental findings on the reinforcing and behavioral effects of both compounds from animal studies.
| Assay / Parameter | Cocaine | RTI-51 |
|---|---|---|
| Self-Administration (Progressive-Ratio) | Maintains the highest number of injections [3] | Maintains significantly fewer injections than cocaine [3] |
| Reinforcing Efficacy Ranking | Highest (Cocaine > WIN 35428 > RTI-31 > RTI-51) [3] | Lowest among the compounds tested [3] |
| Locomotor Stimulation | Potent stimulant [4] | More potent and longer-acting stimulant than cocaine [4] |
| Onset/Duration of Action | Fast onset, shorter duration [3] [1] | Slow onset, long duration of action [3] [4] |
For researchers looking to replicate or understand the foundational studies, here are the methodologies used in the key experiments cited.
The relationship between the pharmacokinetic properties of stimulants and their addictive potential can be visualized through the following pathway. A slower binding rate at the DAT results in a less rapid increase of dopamine in key brain areas like the nucleus accumbens, thereby blunting the intense "high" and reducing the drug's reinforcement value [3].
The comparison between cocaine and RTI-51 offers valuable insights for designing stimulant medications with lower abuse potential:
| Property | WIN 35428 (β-CFT) | RTI-51 (β-CBT) |
|---|---|---|
| Primary Target & Action | Dopamine Transporter (DAT) Inhibitor [1] | Dopamine Transporter (DAT) Inhibitor [2] |
| In Vitro Binding Affinity (Ki, nM) | ||
| Dopamine Transporter (DAT) | 13.9 nM [2] | 1.7 nM [2] |
| Serotonin Transporter (SERT) | 692 nM [2] | 10.6 nM [2] |
| Norepinephrine Transporter (NET) | 38.6 nM [2] | 37.4 nM [2] |
| In Vivo Binding Kinetics | Slower displacement of [³H]WIN 35428 [3] [4] |
Intermediate rate of displacement of [³H]WIN 35428 [4] |
| Relative Reinforcing Efficacy | Lower than cocaine, higher than RTI-51 [3] | Lowest among the compared analogs (Cocaine > WIN 35428 > RTI-31 > RTI-51) [3] |
| Chemical Structure | 4'-Fluorophenyl tropane [1] | 4'-Bromophenyl tropane [2] |
| Key Characteristics | ~3-10x more potent than cocaine; longer duration of action [1] | Unusual balance of monoamine reuptake inhibition (DAT > SERT > NET) [2] |
The comparative data is derived from several key experimental approaches:
In Vivo Binding Kinetics Protocol: The primary method for comparing binding rates involved in vivo displacement studies in mouse striatum [4]. Mice were injected with a test compound (like WIN 35428 or RTI-51), followed by the radioligand [³H]WIN 35428 at different time points. The rate at which each test compound displaced the bound radioligand was measured, determining its occupancy rate at the DAT [4]. This protocol directly measured how quickly these drugs reach and bind to their target in a living brain.
In Vitro Binding Affinity Protocol: Binding affinities (Ki values) were determined through competitive radioligand binding assays on rat brain tissue membranes [2]. Tissue samples were incubated with a radiolabeled ligand (e.g., [³H]CFT for DAT) in the presence of varying concentrations of the test compound. The concentration needed to displace 50% of the specific radioligand binding was calculated, yielding the Ki value, a measure of binding affinity [2].
Reinforcing Efficacy Protocol (Progressive-Ratio Schedule): The reinforcing strength of these compounds was evaluated using a self-administration model in rhesus monkeys [3]. Monkeys were trained to press a lever to receive an intravenous drug injection. Under a "progressive-ratio" schedule, the number of lever presses required for each subsequent injection increases. The maximum number of injections a monkey would complete for a drug (the "break point") is a direct measure of its relative reinforcing efficacy [3].
The experimental data reveals a critical structure-activity relationship: the rate of binding at the DAT is a key determinant of a stimulant's addictive potential. The following diagram illustrates the established correlation between binding kinetics and pharmacological outcomes.
The following table consolidates data on binding affinity and reinforcing efficacy from preclinical studies.
| Parameter | RTI-31 | RTI-51 | Comparative Notes & Experimental Context |
|---|---|---|---|
| Systematic Name | methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] | methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate [2] | Structurally, RTI-51 is the bromo-analogue of RTI-31's chloro- compound [2] [1]. |
| DAT Affinity (Ki, nM) ([3H]WIN 35,428 binding) | 1.1 [1] | 1.7 [2] | Lower Ki indicates higher affinity. Both have exceptionally high affinity for the Dopamine Transporter (DAT). | | SERT Affinity (Ki, nM) ([3H]Paroxetine binding) | 44.5 [1] | 10.6 [2] | RTI-51 has significantly higher affinity for the Serotonin Transporter (SERT) than RTI-31. | | NET Affinity (Ki, nM) ([3H]Nisoxetine binding) | 37 [1] | 37.4 [2] | Affinity for the Norepinephrine Transporter (NET) is very similar and relatively moderate. | | Transporter Selectivity (DAT:SERT:NET Ratio) | DAT > NET ≈ SERT [3] [1] | DAT > SERT > NET [2] | RTI-31 is a balanced DAT-preferring inhibitor, while RTI-51 has a more mixed dopaminergic-serotonergic profile. | | Relative Reinforcing Efficacy (vs. Cocaine) | 64x more potent than cocaine in self-administration [1]. | 2.6x weaker than RTI-31 [1]. | In a progressive-ratio (PR) self-administration study in rhesus monkeys, the order of reinforcing strength was Cocaine > WIN 35428 > RTI-31 > RTI-51 [4]. | | Onset of Action (Time to 25% DAT binding in vivo) | 30.8 minutes [4] | 44.1 minutes [4] | Slower onset of action at the DAT, as measured by in vivo binding in rat striatum, is correlated with lower reinforcing efficacy [4]. |
To help you evaluate the key findings, here are the methodologies from the cited studies.
The primary mechanism of action for both compounds is the inhibition of monoamine transporters, particularly the dopamine transporter. The diagram below illustrates the relationship between their chemical structure, binding kinetics, and the observed pharmacological effects.
Diagram Title: From Chemical Structure to Reinforcing Efficacy
The experimental workflow that establishes this relationship, combining in vitro and in vivo methods, is outlined below.
Diagram Title: Key Experimental Workflow
This comparative data, particularly the correlation between binding kinetics and behavioral outcomes, is crucial for selecting the appropriate compound for specific research objectives, such as modeling different aspects of substance abuse or developing therapeutic candidates with reduced abuse potential.
The locomotor stimulant effects of phenyltropanes are closely linked to their potency and selectivity at the dopamine transporter (DAT). The tables below summarize key experimental data.
Table 1: In Vitro Binding Affinity at Monoamine Transporters [1] [2]
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT Selectivity (SERT/DAT) |
|---|---|---|---|---|
| Cocaine | 102 | 1,045 | 3,298 | 10.2 |
| RTI-51 | 1.81 | 10.6 | 37.4 | 5.8 |
| RTI-55 | 1.26 | 4.21 | 36.0 | 3.3 |
| RTI-31 | 1.12 | 44.5 | 37.0 | 39.7 |
| WIN 35,428 | 14 | 156 | 85 | 11.1 |
Table 2: In Vivo Locomotor Stimulant Effects in Mice [3]
| Compound | Transporter Selectivity Class | Potency vs. Cocaine | Duration of Action vs. Cocaine |
|---|---|---|---|
| Cocaine | Nonselective (SNDRI) | Baseline | Baseline |
| RTI-51 | Nonselective | Higher | Longer |
| RTI-113 | DAT-Selective | Higher | Longer |
| RTI-121 | DAT-Selective | Higher | Longer |
| RTI-177 | DAT-Selective | Higher | Longer |
The comparative data primarily comes from a key study that characterized the locomotor effects of 17 novel phenyltropane analogs in mice. [3]
Phenyltropanes like RTI-51 are "cocaine-like" inhibitors that block the dopamine transporter (DAT), preventing dopamine reuptake and increasing its concentration in the synaptic cleft, leading to locomotor stimulation. [1] [4] [5] The following diagram illustrates this signaling pathway and mechanism.
The diagram shows RTI-51 binds to and inhibits DAT, blocking dopamine reuptake and increasing synaptic dopamine levels that activate post-synaptic receptors to stimulate locomotion. [1] [4] [5]
RTI-51 is characterized by its high potency, long duration of action, and a balanced inhibition of dopamine and serotonin transporters. Compared to cocaine, RTI-51 and many other phenyltropanes are more potent and longer-lasting.
The following table compiles equilibrium dissociation constants (Ki, nM), where a lower value indicates higher affinity for the transporter. Data is primarily from rat brain studies [1].
| Compound Name | DAT ([³H] WIN 35,428 binding Ki, nM) | SERT ([³H] Paroxetine binding Ki, nM) | NET ([³H] Nisoxetine binding Ki, nM) | DAT Selectivity (vs. SERT) |
|---|---|---|---|---|
| RTI-51 | 1.7 | 10.6 | 37.4 | ~6-fold |
| RTI-55 | 1.3 | 4.21 | 36 | ~3-fold |
| RTI-31 | 1.1 | 44.5 | 37 | ~40-fold |
| Cocaine | 89.1 | 1050 | 3300 | ~12-fold |
The table below shows inhibition constants (IC50, nM) from a later study using cloned human transporters and a different radioligand ([³H]DA, or dopamine), which are not directly comparable to the Ki values above but illustrate potency trends [2].
| Compound Name | DAT ([³H]DA uptake IC50, nM) |
|---|---|
| GBR12909 | 2.1 |
| Cocaine | 289.9 |
The affinity data presented relies on standard pharmacological techniques:
The following diagram illustrates a generalized modern strategy for characterizing DAT inhibitors, which integrates binding data with functional and safety assessments.
The following table compiles inhibitory constant (Ki) values for RTI-51 and reference compounds from rat brain synaptosome studies. The Ki value represents the dissociation constant for the enzyme-inhibitor complex; a lower Ki value indicates a higher binding affinity [1].
| Compound | DAT ([³H]WIN 35,428) Ki (nM) | SERT ([³H]Paroxetine) Ki (nM) | NET ([³H]Nisoxetine) Ki (nM) | Selectivity Ratio (DAT:SERT:NET) |
|---|---|---|---|---|
| RTI-51 | 1.7 | 10.6 | 37.4 | 1 : 6.2 : 22 |
| RTI-55 | 1.3 | 4.2 | 36.0 | 1 : 3.2 : 27.7 |
| Cocaine | 89.1 | 1050 | 3300 | 1 : 11.8 : 37.0 |
| WIN 35,428 | 13.9 | 692 | 835 | 1 : 49.8 : 60.1 |
Note: Data adapted from a 1995 study on rat brains [2]. Modern research often uses cloned human transporters, so values should be interpreted as representative of its profile rather than absolute human affinities.
This data shows RTI-51's unique profile:
The data in the table above was generated using standard radioligand competitive binding assays, a core technique for determining drug affinity and selectivity [2]. The general workflow for such experiments is outlined below.
Key methodological details for this workflow include:
[³H]WIN 35,428 for DAT, [³H]Paroxetine for SERT, [³H]Nisoxetine for NET) and increasing concentrations of the unlabeled test inhibitor (e.g., RTI-51). This determines how effectively the test drug displaces the radioactive ligand [2].
The key factor influencing the duration of action and strength of effect for cocaine analogs like RTI-51 is their speed of binding to the Dopamine Transporter (DAT) [1]. The table below summarizes data from a study on rhesus monkeys and rats that compared several compounds [1].
| Compound | Time to Displace 25% of DAT Binding (Minutes) | Relative Reinforcing Efficacy (PR Schedule) |
|---|---|---|
| Cocaine | 5.8 | Highest |
| WIN 35428 | 22.4 | High |
| RTI-31 | 30.8 | Medium |
| RTI-51 | 44.1 | Low |
This study concluded that a slower onset of action at the DAT is directly associated with a weaker reinforcing effect [1]. This relationship is diagrammed in the following workflow.
Relationship Between DAT Binding Speed and Drug Reinforcement This diagram illustrates the established inverse relationship where a slower onset of action at the dopamine transporter results in a weaker reinforcing effect.
The comparative data in the table above was generated through the following key methodologies [1]:
RTI-51's effects are also determined by its affinity for different neurotransmitter transporters. The table below shows its in vitro inhibition constants (Kᵢ, nM) from rat brain studies, demonstrating a unique balance of effects [2].
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
|---|---|---|---|
| RTI-51 | 1.7 | 10.6 | 37.4 |
| Cocaine | 89.1 | 177 | 119 - 161 |
| RTI-31 | 1.1 | 5.00 | 5.86 |
| RTI-55 | 1.3 | 1.74 | 7.51 |
Note: Lower Kᵢ value indicates higher affinity. Data for cocaine and other RTI compounds is provided for context [2].
RTI-51 has a high affinity for the DAT, a moderate affinity for the SERT, and a lower affinity for the NET [2]. This ratio of inhibition (DAT > SERT > NET) is unusual and contributes to its distinct psychoactive profile. RTI-51's binding at these key monoamine transporters and the resulting behavioral effects can be visualized as a simplified signaling pathway.
RTI-51's Primary Neurotransmitter Targets This diagram shows RTI-51's primary molecular targets, with the strength of inhibition indicated by the edge labels.
Available data on RTI-51 is primarily focused on its binding affinity and onset time. A more complete comparison would require additional research on:
The table below summarizes the key available data for these two phenyltropane compounds. The affinity values (Ki in nM) represent the concentration needed to bind to half the transporters; a lower number indicates a higher affinity [1] [2].
| Feature | RTI-112 | RTI-51 (Bromopane) |
|---|---|---|
| Primary Transporter Affinity | Dopamine Transporter (DAT) and Serotonin Transporter (SERT) [2]. | Dopamine Transporter (DAT) [1]. |
| DAT Affinity (Ki nM) | Data missing from search results. | 1.7 nM [1]. |
| SERT Affinity (Ki nM) | Data missing from search results. | 10.6 nM [1]. |
| NET Affinity (Ki nM) | Data missing from search results. | 37.4 nM [1]. |
| Transporter Selectivity | Nonselective monoamine transporter inhibitor [2]. | DAT > SERT > NET (Dopamine selective) [1]. |
| Onset & Duration of Action | Slower onset (30-60 min), longer duration (~10 hours) [2]. | Information missing from search results. |
| Key Behavioral & Therapeutic Notes | Used in research on reducing cocaine intake [3]. Can reduce cocaine craving at high DAT occupancy doses [3]. | Significantly enhances locomotor activity. Potential as a treatment for cocaine use due to a long-lasting substitution effect that reduces drug-seeking behavior [4]. |
| Molecular Weight | Information missing from search results. | 338.245 g·mol⁻¹ [1]. |
| Chemical Formula | Information missing from search results. | C₁₆H₂₀BrNO₂ [1]. |
The pharmacological profiles are established through standardized experimental protocols. Here are the key methodologies cited in the research:
The core mechanism of action for phenyltropanes like RTI-112 and RTI-51 involves blocking monoamine transporters on neuronal membranes. The diagram below illustrates this shared pathway and a generalized experimental workflow for their characterization.